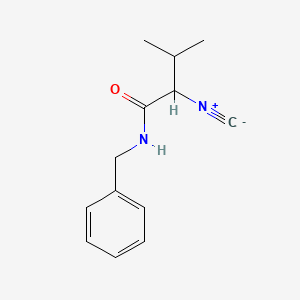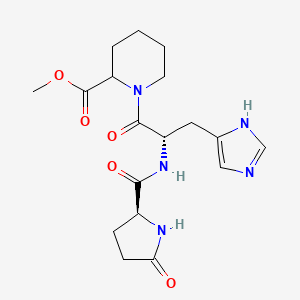
Methyl pyroglutamyl-histidyl-pipecolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl pyroglutamyl-histidyl-pipecolate, also known as L-pyroglutamyl-L-histidyl-L-pipecolic acid methyl ester, is a synthetic compound with the molecular formula C18H25N5O5 and a molecular weight of 391.42 g/mol . This compound is characterized by its unique structure, which includes a methyl ester group, a histidyl residue, and a pipecolic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyroglutamyl-histidyl-pipecolate typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or uronium salts. After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
Methyl pyroglutamyl-histidyl-pipecolate can undergo various chemical reactions, including:
Oxidation: The histidyl residue can be oxidized to form histidyl derivatives.
Reduction: Reduction reactions can target the pipecolic acid moiety.
Substitution: The methyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the histidyl residue can yield histidyl oxides, while reduction of the pipecolic acid moiety can produce pipecolic alcohols .
科学的研究の応用
Methyl pyroglutamyl-histidyl-pipecolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is employed in studies of enzyme-substrate interactions and protein folding.
Medicine: It serves as a model compound for drug development and pharmacokinetic studies.
Industry: This compound is utilized in the production of peptide-based materials and bioconjugates.
作用機序
The mechanism of action of methyl pyroglutamyl-histidyl-pipecolate involves its interaction with specific molecular targets. The histidyl residue can bind to metal ions, facilitating catalytic reactions. The pipecolic acid moiety can interact with enzymes, modulating their activity. These interactions are crucial for the compound’s biological effects and its role in various biochemical pathways .
類似化合物との比較
Similar Compounds
Pipecolic acid: A non-proteogenic amino acid widely distributed in nature.
Histidyl derivatives: Compounds containing the histidyl residue, used in various biochemical studies.
Pyroglutamic acid: A derivative of glutamic acid, involved in protein and peptide chemistry.
Uniqueness
Methyl pyroglutamyl-histidyl-pipecolate is unique due to its combination of a methyl ester group, a histidyl residue, and a pipecolic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable in research and industrial applications .
特性
CAS番号 |
64783-97-7 |
|---|---|
分子式 |
C18H25N5O5 |
分子量 |
391.4 g/mol |
IUPAC名 |
methyl 1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C18H25N5O5/c1-28-18(27)14-4-2-3-7-23(14)17(26)13(8-11-9-19-10-20-11)22-16(25)12-5-6-15(24)21-12/h9-10,12-14H,2-8H2,1H3,(H,19,20)(H,21,24)(H,22,25)/t12-,13-,14?/m0/s1 |
InChIキー |
XBIMPEXPZJZUMP-RFHHWMCGSA-N |
異性体SMILES |
COC(=O)C1CCCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3 |
正規SMILES |
COC(=O)C1CCCCN1C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


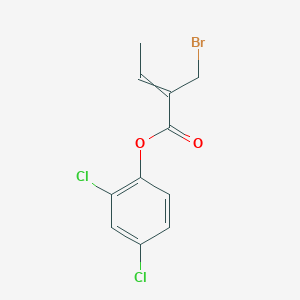
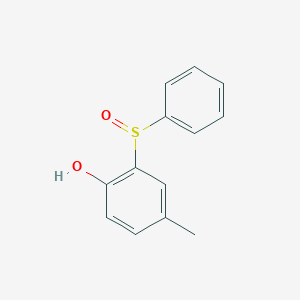
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
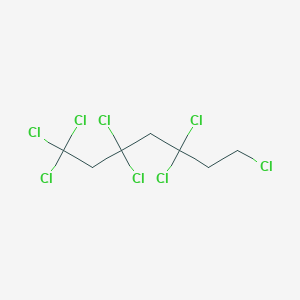
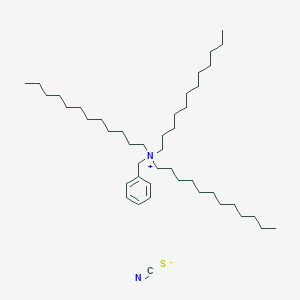
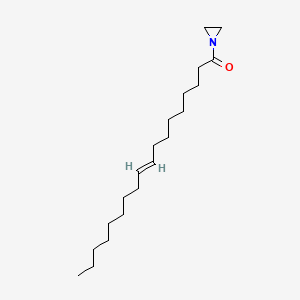
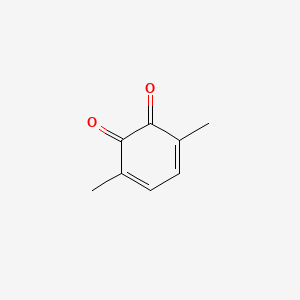
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
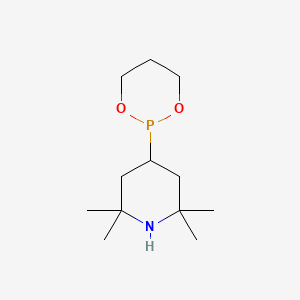
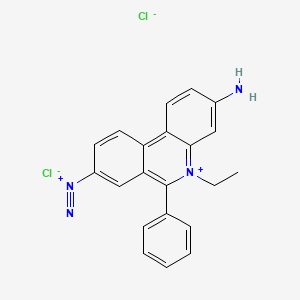
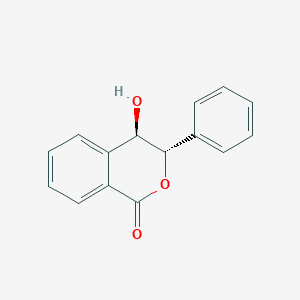
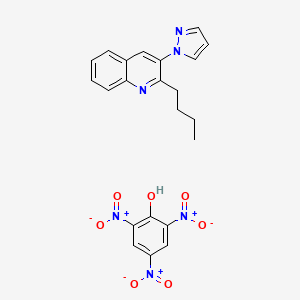
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
